![molecular formula C16H22N2O2S B215769 Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate is not fully understood, but it is believed to involve multiple pathways. In cancer cells, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. In inflammation, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative diseases, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to activate the Nrf2 pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to induce cell cycle arrest, apoptosis, and autophagy. In inflammation, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to reduce oxidative stress, inflammation, and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate also has some limitations, including its limited availability and high cost.
Orientations Futures
There are several future directions for Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate research, including the development of more efficient synthesis methods, the identification of new therapeutic targets and pathways, and the evaluation of its safety and efficacy in clinical trials. Additionally, the use of Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate in combination with other drugs or therapies may enhance its therapeutic potential. Overall, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has shown promising results in scientific research and has the potential to be a valuable tool for the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate involves the reaction of 4-aminophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methylpiperidine-1-carbothioamide to yield Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate in high yield and purity. The synthesis method has been optimized to reduce the use of hazardous chemicals and minimize waste.
Applications De Recherche Scientifique
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has shown neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
Nom du produit |
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate |
|---|---|
Formule moléculaire |
C16H22N2O2S |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
methyl 2-[4-[(3-methylpiperidine-1-carbothioyl)amino]phenyl]acetate |
InChI |
InChI=1S/C16H22N2O2S/c1-12-4-3-9-18(11-12)16(21)17-14-7-5-13(6-8-14)10-15(19)20-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,17,21) |
Clé InChI |
KZKVECHCWKVMNC-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=S)NC2=CC=C(C=C2)CC(=O)OC |
SMILES canonique |
CC1CCCN(C1)C(=S)NC2=CC=C(C=C2)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



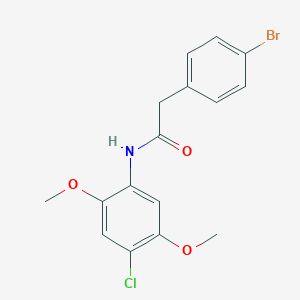
![3-bromo-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215687.png)
![2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B215688.png)
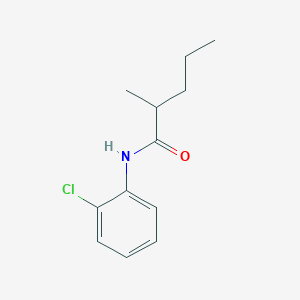
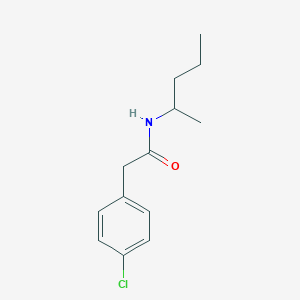
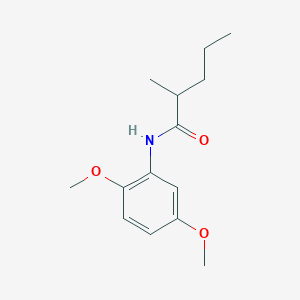
![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)
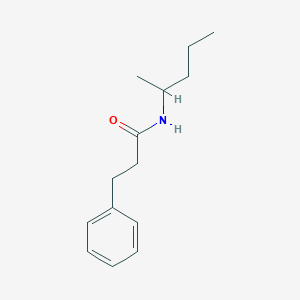
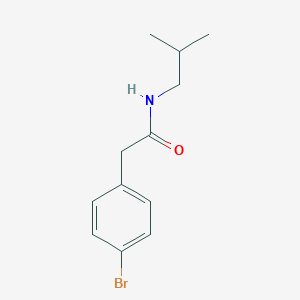
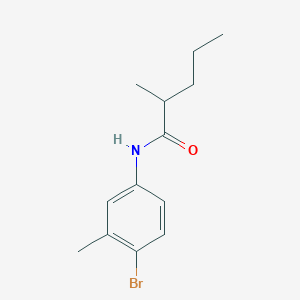
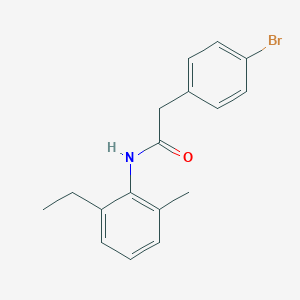
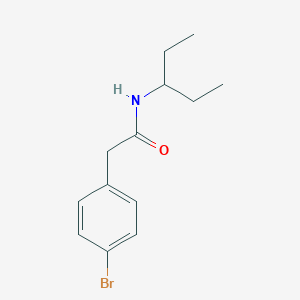
![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)